5-bromo-2-methoxy-N,N-dimethylaniline

Catalog No.
S897527
CAS No.
1369851-14-8
M.F
C9H12BrNO
M. Wt
230.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-methoxy-N,N-dimethylaniline

CAS Number

1369851-14-8

Product Name

5-bromo-2-methoxy-N,N-dimethylaniline

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylaniline

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

InChI

InChI=1S/C9H12BrNO/c1-11(2)8-6-7(10)4-5-9(8)12-3/h4-6H,1-3H3

InChI Key

PRGSJBNFMZNFHJ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)OC

5-bromo-2-methoxy-N,N-dimethylaniline is an organic compound classified as an aromatic amine, with the molecular formula C9H12BrNOC_9H_{12}BrNO. This compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, along with two methyl groups attached to the nitrogen atom, making it a derivative of aniline. The presence of these substituents significantly influences its chemical behavior and reactivity, particularly in nucleophilic substitution reactions due to the activating effects of the methoxy and dimethylamino groups, contrasted by the deactivating effect of the bromo group.

There is no scientific research available on the mechanism of action of 5-bromo-2-methoxy-N,N-dimethylaniline.

  • Aromatic amines can be irritating to the skin, eyes, and respiratory system [].
  • Bromo compounds can react exothermically with water, releasing hydrogen bromide gas, which is corrosive [].
  • Organic compounds with methoxy groups are generally flammable.

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Under reduction conditions, the bromine atom can be replaced by a hydrogen atom or other functional groups, using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxyl or amino groups in basic conditions, often involving reagents like sodium hydroxide or ammonia.

The synthesis of 5-bromo-2-methoxy-N,N-dimethylaniline typically involves a multi-step process:

  • Nitration: Starting from 2-methoxyaniline, nitration introduces a nitro group at the 5-position.
  • Reduction: The nitro group is then reduced to an amine.
  • Bromination: Finally, bromination occurs to yield 5-bromo-2-methoxy-N,N-dimethylaniline.

Industrial methods may optimize these steps for larger-scale production using continuous flow reactors and automated systems to enhance yield and purity while minimizing waste.

Several compounds share structural similarities with 5-bromo-2-methoxy-N,N-dimethylaniline:

Compound NameStructure Description
2-bromo-5-methoxy-N,N-dimethylbenzylamineSimilar structure but features a benzylamine group instead of an aniline group.
3-bromo-N,N-dimethylanilineLacks the methoxy group and has the bromine atom at the 3-position.

Uniqueness

5-bromo-2-methoxy-N,N-dimethylaniline is unique due to the combination of both bromine and methoxy substituents on the benzene ring. This configuration enhances its solubility and stability while affecting its reactivity and biological interactions, distinguishing it from related compounds that do not possess this specific arrangement.

XLogP3

2.7

Dates

Modify: 2024-04-14

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